
2-Cyclopropyl-3,5-difluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3,5-difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol . It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. This compound is typically a pale-yellow to yellow-brown liquid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3,5-difluorobenzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropyl-3,5-difluorobenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to form the aldehyde . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield.
化学反応の分析
Types of Reactions
2-Cyclopropyl-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Cyclopropyl-3,5-difluorobenzoic acid.
Reduction: 2-Cyclopropyl-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclopropyl-3,5-difluorobenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-3,5-difluorobenzaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylbenzaldehyde: Similar structure but lacks the fluorine atoms.
Uniqueness
2-Cyclopropyl-3,5-difluorobenzaldehyde is unique due to the combination of the cyclopropyl group and two fluorine atoms on the benzene ring. This combination can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
2-cyclopropyl-3,5-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O/c11-8-3-7(5-13)10(6-1-2-6)9(12)4-8/h3-6H,1-2H2 |
InChIキー |
BTPXEIBAUWVLLT-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(C=C(C=C2F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





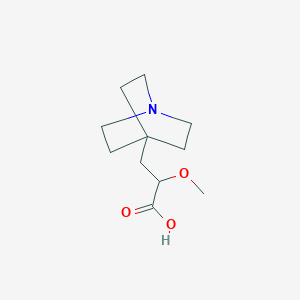
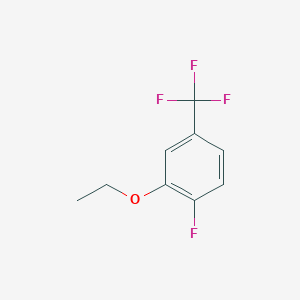




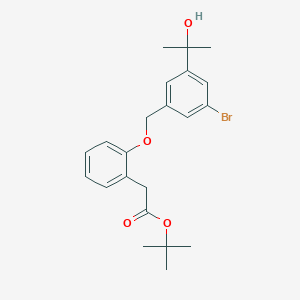
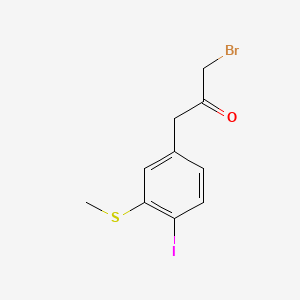
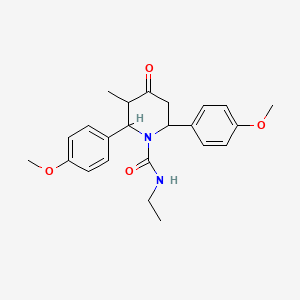
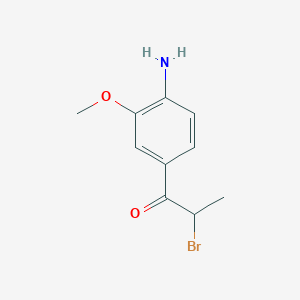
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
